Taprostene

IP receptor pharmacology partial agonism vascular smooth muscle

Taprostene (CG‑4203), a synthetic oxacyclic prostacyclin (PGI₂) analogue, acts as a selective, partial agonist at the prostanoid IP₁ receptor and is distinguished from endogenous epoprostenol by its chemical stability achieved through vinyl‑ether conjugation to an aromatic ring. Developed by Grünenthal, taprostene was advanced into clinical trials for acute myocardial infarction (adjuvant to thrombolysis) and critical limb ischemia, where its mixed anti‑aggregatory, cytoprotective and vasodilatory profile was evaluated head‑to‑head against placebo.

Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
CAS No. 108945-35-3
Cat. No. B027798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaprostene
CAS108945-35-3
Synonyms2,3,4-trinor-1,5-inter-2-phenylene-6,9-epoxy-11,15-dihydroxy-15-dihydroxy-15-cyclohexyl-(16,17,18,19,20-pentanor)prosta-5,13-dienoate
CG 4203
CG-4203
sodium 2,3,4-trinor-1,5-2-phenylene-6,9-epoxy-11,15-dihydroxy-15-cyclohexyl-(16,17,18,19,20-pentanor)prosta-5,13-dienoate
taprostene
Molecular FormulaC24H30O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O
InChIInChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1
InChIKeyZLJOKYGJNOQXDP-OZUBPDBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Taprostene (108945-35-3): A Chemically Stable Prostacyclin Analogue with Partial IP Agonism


Taprostene (CG‑4203), a synthetic oxacyclic prostacyclin (PGI₂) analogue, acts as a selective, partial agonist at the prostanoid IP₁ receptor and is distinguished from endogenous epoprostenol by its chemical stability achieved through vinyl‑ether conjugation to an aromatic ring [1]. Developed by Grünenthal, taprostene was advanced into clinical trials for acute myocardial infarction (adjuvant to thrombolysis) and critical limb ischemia, where its mixed anti‑aggregatory, cytoprotective and vasodilatory profile was evaluated head‑to‑head against placebo [2][3].

Why Taprostene Cannot Be Interchanged with Other Prostacyclin Analogues Without Data


Prostacyclin analogues are not a uniform class; they diverge in intrinsic efficacy at the IP receptor (full vs. partial agonism), selectivity over EP receptor subtypes, metabolic stability, tissue‑specific relaxation profiles, and off‑target activities such as free‑radical scavenging [1][2]. Taprostene’s partial agonism at IP receptors, its unique inability to activate EP₄‑mediated relaxation, and its potent hydroxyl‑radical scavenging capacity mean that substituting it with a full agonist like cicaprost or a less selective agent like iloprost risk both qualitative and quantitative loss of the desired pharmacological signature and, consequently, scientific reproducibility [3][4].

Quantitative Differentiation Guide: Taprostene vs. Clinically‑ and Experimentally‑Relevant Prostacyclin Analogues


Partial Agonism at the IP Receptor: Taprostene Yields 15–45% Relaxation vs. Full Agonists

On phenylephrine‑contracted guinea‑pig saphenous vein rings, 3 µM taprostene produced only 45% relaxation, whereas the full IP agonists cicaprost and AFP‑07 achieved maximal (≈100%) relaxation at similar concentrations; parallel rightward shifts of the concentration‑response curves of these full agonists in the presence of taprostene confirm competitive partial agonism rather than low potency [1]. This incomplete efficacy is a distinguishing feature that cannot be replicated by any full IP agonist.

IP receptor pharmacology partial agonism vascular smooth muscle signal efficacy

High IP Selectivity: Taprostene Lacks EP₄ Agonism, Unlike Cicaprost and AFP‑07

On piglet saphenous vein, an EP₄‑enriched preparation, taprostene failed to induce maximum relaxation (21–74% of the PGE₂ response) and did not antagonise PGE₂‑induced relaxation, demonstrating a functional absence of EP₄ agonism. Cicaprost and AFP‑07, in contrast, acted as moderately potent EP₄ agonists on the same preparation [1]. Moreover, the EP₄ antagonist AH 23848 (30 µM) blocked PGE₂ (dose ratio 8.6 ± 1.3) and cicaprost (4.9 ± 0.7) but had no effect on taprostene responses (dose ratio <2.0) [1].

receptor selectivity EP4 receptor prostanoid pharmacology vessel‑specific relaxation

Platelet Anti‑Aggregatory Potency: Taprostene IC₅₀ 17–34 nM vs. Epoprostenol

Taprostene inhibited ADP‑, thrombin‑, arachidonic acid‑, and norepinephrine‑induced aggregation of human platelet‑rich plasma with IC₅₀ values of 17–34 nM, demonstrating broad‑spectrum anti‑aggregatory activity. Under identical experimental conditions, taprostene was approximately 3‑fold less active than the endogenous ligand epoprostenol (PGI₂) [1]. This quantitative potency offset allows researchers to select taprostene when a slightly less labile but still highly potent PGI₂ mimetic is required.

platelet aggregation IC50 anti‑thrombotic human PRP

Hydroxyl Radical Scavenging: Taprostene Rate Constant 1.5 × 10¹⁰ M⁻¹s⁻¹

Using electron paramagnetic resonance (EPR) spin‑trapping competition experiments, taprostene was shown to scavenge hydroxyl radicals (•OH) with a bimolecular rate constant k₂ = 1.5 × 10¹⁰ M⁻¹s⁻¹ [1]. This rate constant places taprostene among highly efficient •OH scavengers and represents a property that is not a universal feature of prostacyclin analogues; direct comparative rate constants for epoprostenol or iloprost are not available in the same experimental system, but the magnitude of the constant suggests that taprostene may offer additional cytoprotection through reactive oxygen species quenching, independent of receptor‑mediated pathways [1].

free‑radical scavenging hydroxyl radical cytoprotection EPR spectroscopy

LDL Oxidation Inhibition: Taprostene Achieves 95% Inhibition at 10 µg/ml vs. Iloprost

In an in‑vitro assay of copper‑induced oxidation of native human LDL, taprostene inhibited oxidation by 95% at a concentration of 10 µg/ml, whereas iloprost required a higher concentration of 20 µg/ml to achieve a maximum inhibition of 86% [1]. Moreover, taprostene provided concentration‑dependent inhibition across the entire tested range (0.2–10 µg/ml), while iloprost was ineffective against oxidation of glycated or glycoxidated LDL [1].

LDL oxidation antioxidant atherosclerosis prostaglandin analogue

Coronary Re‑occlusion After Thrombolysis: 0% vs. 6.7% with Taprostene Adjuvant Therapy

In the placebo‑controlled START study (n = 80) of acute myocardial infarction patients receiving rscu‑PA thrombolysis, none of the 43 taprostene‑treated patients who had a patent infarct‑related artery at 90 minutes experienced re‑occlusion at the 32–48 hour angiogram, compared with 1 of 15 (6.7%) placebo patients [1]. Among patients requiring rescue PTCA, 1 of 5 taprostene patients versus 3 of 4 placebo patients had re‑occlusion (P = 0.33), suggesting a numerically favorable trend in maintaining patency after mechanical intervention [1].

myocardial infarction thrombolysis re‑occlusion clinical trial

Optimal Deployment Scenarios for Taprostene Based on Quantitative Differentiation


IP Receptor Partial Agonism Tool for Graded Vascular Relaxation Studies

In isolated vessel preparations where full IP agonists cause maximal vasodilatation that masks subtle modulatory effects, taprostene’s partial agonism (15–45% relaxation at 3 µM [1]) allows graded, sub‑maximal responses. This is particularly valuable in guinea‑pig saphenous vein and rat tail artery models for quantifying interactions between IP signalling and other vasoactive pathways.

Selective IP Probe for Deconvoluting EP₄‑Mediated Responses

Taprostene’s functional lack of EP₄ agonism—confirmed by complete insensitivity to the EP₄ antagonist AH 23848 (dose ratio <2.0) [1]—makes it the preferred IP‑selective ligand when studying tissues co‑expressing IP and EP₄ receptors (e.g., saphenous vein, certain tumour microenvironments). It avoids the confounding EP₄ activation seen with cicaprost and AFP‑07.

Ischaemia‑Reperfusion and Oxidative Stress Models Requiring Combined IP Activation and Radical Scavenging

Taprostene offers a dual mechanism—IP‑mediated platelet inhibition/vasodilatation plus direct hydroxyl‑radical scavenging (k₂ = 1.5 × 10¹⁰ M⁻¹s⁻¹) [1]—that is not replicated by epoprostenol or iloprost. This profile is ideally suited for experimental models of myocardial or cerebral ischaemia‑reperfusion where both thrombosis and oxidative injury contribute to tissue damage.

Clinical‑Translational Reference for Prostacyclin‑Adjunct Thrombolysis Protocols

Taprostene remains the only prostacyclin analogue for which a placebo‑controlled angiographic re‑occlusion endpoint has been reported (0% vs. 6.7% early re‑occlusion) [1]. It therefore serves as a benchmark compound for designing and interpreting preclinical or early‑phase clinical studies of anti‑thrombotic adjuvants to fibrinolytic therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taprostene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.